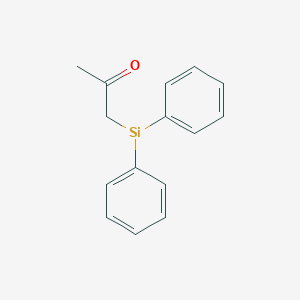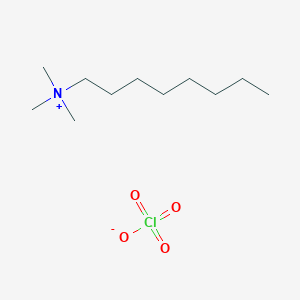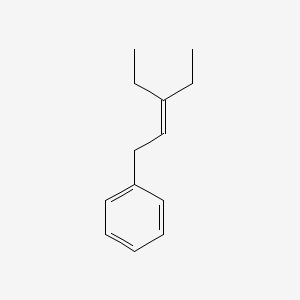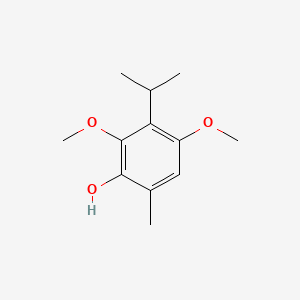silane CAS No. 161718-32-7](/img/structure/B14270599.png)
[(1-Bromo-3-methyloct-1-en-3-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane is an organosilicon compound with the molecular formula C12H25BrOSi It contains a bromine atom, a silicon atom bonded to three methyl groups, and an octenyl group with a double bond and a bromine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-methyloct-1-en-3-yl)oxysilane typically involves the reaction of 1-bromo-3-methyloct-1-en-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
1-Bromo-3-methyloct-1-en-3-ol+TrimethylchlorosilaneBase(1-Bromo-3-methyloct-1-en-3-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The double bond in the octenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The bromine atom can be reduced to form the corresponding alkene.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted silanes with various functional groups.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkenes.
Applications De Recherche Scientifique
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and organosilicon compounds.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (1-Bromo-3-methyloct-1-en-3-yl)oxysilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the octenyl group are key reactive sites. The silicon atom, bonded to three methyl groups, provides stability and influences the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methyl-2-butene: Contains a bromine atom and a double bond but lacks the silicon atom and the octenyl group.
1-Bromo-3,7-dimethyloctane: Contains a bromine atom and an octane chain but lacks the double bond and the silicon atom.
Uniqueness
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane is unique due to the presence of both a bromine atom and a silicon atom in its structure. This combination allows for diverse reactivity and applications in various fields. The double bond in the octenyl group further enhances its versatility in chemical reactions.
Propriétés
Numéro CAS |
161718-32-7 |
|---|---|
Formule moléculaire |
C12H25BrOSi |
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
(1-bromo-3-methyloct-1-en-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H25BrOSi/c1-6-7-8-9-12(2,10-11-13)14-15(3,4)5/h10-11H,6-9H2,1-5H3 |
Clé InChI |
FBQKSQAXBPPJRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C=CBr)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)


![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)

![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)



